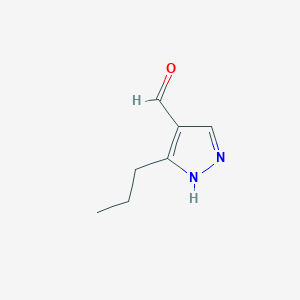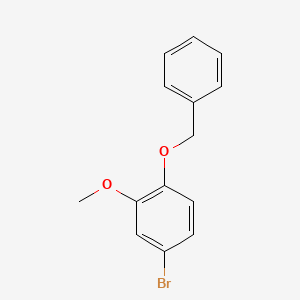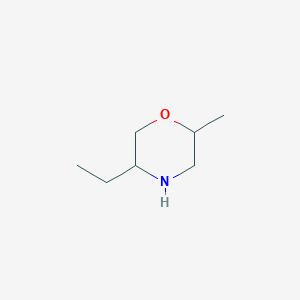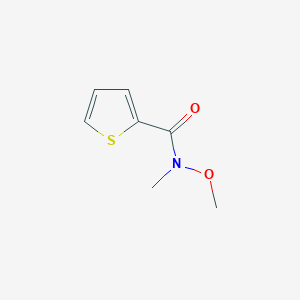
3-Propyl-1H-Pyrazole-4-Carbaldehyde
Descripción general
Descripción
“3-Propyl-1H-Pyrazole-4-Carbaldehyde” is a chemical compound with the empirical formula C7H10N2O. It has a molecular weight of 138.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives like “3-Propyl-1H-Pyrazole-4-Carbaldehyde” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis of a similar compound, 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde, was carried out by treating 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .
Molecular Structure Analysis
The molecular structure of “3-Propyl-1H-Pyrazole-4-Carbaldehyde” can be represented by the SMILES string O=CC1=CNN=C1CCC . The InChI representation is 1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
Pyrazole derivatives have been extensively studied for their anticancer properties. The pyrazole ring is a common motif in many pharmacologically active compounds, and modifications to this core structure, such as in 3-Propyl-1H-Pyrazole-4-Carbaldehyde , can lead to potent anticancer agents. Researchers are exploring its efficacy in inhibiting cancer cell growth and inducing apoptosis .
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole derivatives are used in the synthesis of pesticides. Their ability to disrupt biological pathways in pests makes them valuable for protecting crops3-Propyl-1H-Pyrazole-4-Carbaldehyde could be a precursor in developing new pesticides with improved safety profiles and efficacy .
Coordination Chemistry: Ligand Synthesis
This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be used in catalysis, material science, and as models for biological systems. The pyrazole moiety’s nitrogen atoms offer sites for metal coordination, which can be exploited in synthesizing metal-organic frameworks (MOFs) and other coordination compounds .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be used to create organometallic complexes that serve as catalysts in various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yield, making them crucial for industrial processes .
Drug Discovery: Enzyme Inhibitors
The pyrazole core is a key feature in many enzyme inhibitors. Modifying the pyrazole ring, as seen in 3-Propyl-1H-Pyrazole-4-Carbaldehyde , can lead to the development of new drugs that target specific enzymes involved in disease pathways, such as kinases in cancer or proteases in viral infections .
Green Chemistry: Solvent-Free Synthesis
The environmental impact of chemical synthesis is a growing concern. Pyrazole derivatives like 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be synthesized using green chemistry principles, such as solvent-free conditions or microwave-assisted reactions, reducing the ecological footprint of chemical manufacturing .
Analytical Chemistry: Chromophoric Agents
Pyrazole derivatives can act as chromophoric agents in analytical chemistry. They can be used in the development of new dyes and indicators for various analytical techniques, including UV-Vis spectroscopy and fluorescence-based assays .
Neuropharmacology: Neuroprotective Properties
Research into neurodegenerative diseases has highlighted the potential of pyrazole derivatives as neuroprotective agents3-Propyl-1H-Pyrazole-4-Carbaldehyde may play a role in developing treatments that protect neuronal cells from damage or degeneration .
Direcciones Futuras
The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Mecanismo De Acción
Target of Action
The primary targets of 3-Propyl-1H-Pyrazole-4-Carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde’s action are currently unknown
Propiedades
IUPAC Name |
5-propyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWZBRGCLHKEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375181 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
CAS RN |
681260-23-1 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)








![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



